Cas no 2171667-38-0 (3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1521414
- 2171667-38-0
-
- Inchi: 1S/C25H19ClF2N2O5/c26-19-9-13(27)10-20(28)23(19)30-24(33)21(11-22(31)32)29-25(34)35-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: YYYGTKWEAGBDMJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F)F
Computed Properties
- Exact Mass: 500.0950557g/mol
- Monoisotopic Mass: 500.0950557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.3
3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1521414-2.5g |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1521414-0.5g |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1521414-0.05g |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1521414-0.25g |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1521414-500mg |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1521414-1000mg |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1521414-10.0g |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1521414-50mg |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1521414-100mg |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1521414-250mg |
3-[(2-chloro-4,6-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-38-0 | 250mg |
$3099.0 | 2023-09-26 |
3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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5. Book reviews
Additional information on 3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Introduction to 3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171667-38-0)
The compound 3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171667-38-0, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines fluorinated aromatic rings with amino acid derivatives, making it a promising candidate for various therapeutic applications. The presence of both chloro and fluoro substituents in the phenyl ring enhances its electronic properties, enabling unique interactions with biological targets.
Recent research has highlighted the potential of such fluorinated compounds in modulating enzyme activity and receptor binding. The carbamoyl and methoxycarbonyl functional groups contribute to the compound's solubility and stability, which are critical factors in drug design. Specifically, the fluoren-9-ylmethyl group serves as a bulky moiety that can improve binding affinity by filling hydrophobic pockets in protein targets. This design philosophy aligns with the growing trend in developing highly specific inhibitors for therapeutic purposes.
In the context of drug discovery, this compound has been investigated for its potential role in inhibiting key enzymes involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory activity against targets such as kinases and proteases, which are overexpressed in certain diseases. The combination of 2-chloro-4,6-difluorophenyl and (9H-fluoren-9-yl)methoxycarbonyl}amino groups creates a scaffold that can be further modified to optimize potency and selectivity. Such modifications are essential for translating preclinical findings into clinical success.
The propanoic acid moiety at the C-terminal provides a flexible linker that can be exploited for prodrug development or covalent binding strategies. These features make the compound a versatile tool for medicinal chemists exploring novel therapeutic avenues. Additionally, the use of fluorine atoms enhances metabolic stability, reducing the likelihood of rapid degradation in vivo—a common challenge in drug development.
Advances in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for compounds like this one. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how structural modifications could improve efficacy. The integration of experimental data with computational models has been instrumental in refining lead compounds into optimized drug candidates.
One particularly intriguing aspect of this compound is its potential application in targeted therapy. By designing molecules that selectively interact with disease-specific biomarkers, researchers aim to minimize side effects while maximizing therapeutic benefit. The structural complexity of 3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid allows for fine-tuning these interactions, making it a valuable asset in precision medicine.
Furthermore, the compound's stability under various conditions makes it suitable for formulation into oral or injectable medications. Compatibility with standard pharmaceutical excipients ensures that it can be integrated into clinical trials without additional challenges related to formulation or stability issues. This reliability is crucial for advancing from early-stage research to late-stage development programs.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Their unique electronic properties make them excellent candidates for modulating biological processes at the molecular level. As research continues to uncover new applications for these molecules, compounds like this one will likely play an increasingly important role in addressing unmet medical needs.
In conclusion, 3-(2-chloro-4,6-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171667-38-0) represents a cutting-edge example of how structural complexity can be leveraged to develop novel therapeutics. Its multifaceted properties make it a promising candidate for further investigation across multiple disease areas, underscoring its significance in modern drug discovery efforts.
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